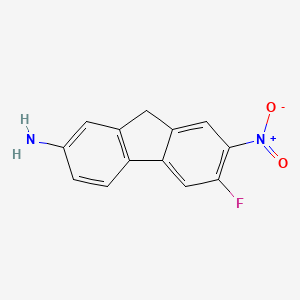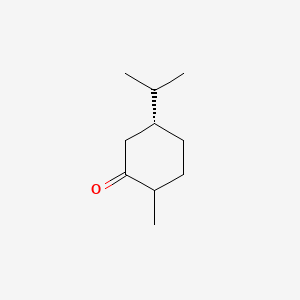
Quinoline, picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline picrate is a chemical compound formed by the combination of quinoline and picric acid Quinoline is a nitrogen-based heterocyclic aromatic compound, while picric acid is a nitroaromatic compound known for its explosive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinoline picrate can be synthesized through a reaction between quinoline and picric acid. The reaction typically involves mixing equimolar amounts of quinoline and picric acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of quinoline picrate as a precipitate.
Industrial Production Methods: Industrial production of quinoline picrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Quinoline picrate undergoes various chemical reactions, including:
Oxidation: Quinoline picrate can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide and other oxidized derivatives.
Reduction: Reduction of quinoline picrate can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Quinoline picrate can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline picrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinoline picrate involves its interaction with various molecular targets and pathways. In biological systems, quinoline picrate can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological target involved.
Comparación Con Compuestos Similares
Quinoline picrate can be compared with other similar compounds, such as:
Quinoline: The parent compound of quinoline picrate, known for its wide range of applications in chemistry and medicine.
Picric Acid: The other component of quinoline picrate, known for its explosive properties and use in the production of dyes and pigments.
Quinoline Derivatives: Compounds like quinoline N-oxide, halogenated quinolines, and alkylated quinolines, which have similar chemical properties and applications.
Uniqueness: Quinoline picrate is unique due to its combination of quinoline and picric acid, resulting in a compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1701-63-9 |
|---|---|
Fórmula molecular |
C15H10N4O7 |
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
Clave InChI |
IUHDXLHMQOVWQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

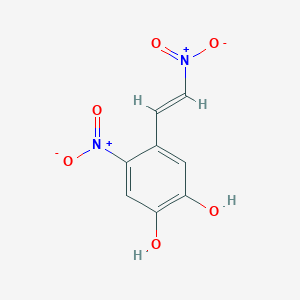
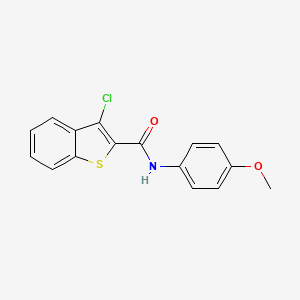
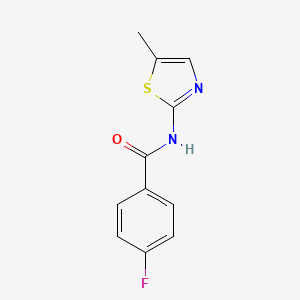
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)


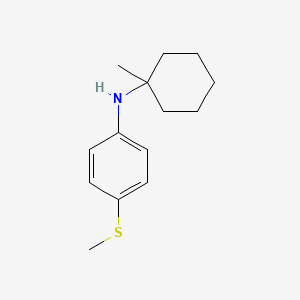


![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
